molecular formula C11H16ClNO3 B2853358 Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride CAS No. 2247103-97-3

Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride

Cat. No.: B2853358
CAS No.: 2247103-97-3
M. Wt: 245.7
InChI Key: QMHNEHQZOFQZLQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride is a chemical compound with the CAS number 2247103-97-3. It is a derivative of benzoic acid and contains an amino group and a hydroxyl group on the same carbon atom, making it a versatile compound in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(2-amino-1-hydroxypropan-2-yl)benzoic acid as the starting material.

  • Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using crystallization techniques to remove impurities.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.

  • Substitution: Using alkyl halides in the presence of a base.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of nitro compounds.

  • Alkylated Products: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(2-hydroxyethyl)benzoate: Similar structure but lacks the amino group.

  • Methyl 3-(2-aminopropyl)benzoate: Similar structure but with a different arrangement of functional groups.

Uniqueness:

  • The presence of both amino and hydroxyl groups on the same carbon atom makes Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride unique compared to similar compounds. This dual functionality allows for a wider range of chemical reactions and biological activities.

Properties

IUPAC Name

methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,7-13)9-5-3-4-8(6-9)10(14)15-2;/h3-6,13H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHNEHQZOFQZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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